Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide

critical micelle concentration alkyl amidopropyl betaine chain-length series

Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide (CAS 96565-37-6) is a zwitterionic surfactant belonging to the alkyl amidopropyl betaine subclass, characterized by a saturated C11 (undecyl) hydrophobic tail linked through an amidopropyl spacer to a quaternary ammonium-carboxylate betaine headgroup. Its molecular formula is C18H38N2O4 with a molecular weight of 346.5 g/mol.

Molecular Formula C18H38N2O4
Molecular Weight 346.5 g/mol
CAS No. 96565-37-6
Cat. No. B12755165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide
CAS96565-37-6
Molecular FormulaC18H38N2O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)O.[OH-]
InChIInChI=1S/C18H36N2O3.H2O/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23;/h4-16H2,1-3H3,(H-,19,21,22,23);1H2
InChIKeyYFDWYIFDWNQHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium Hydroxide (CAS 96565-37-6): A C11 Zwitterionic Amidopropyl Betaine Surfactant


Carboxymethyldimethyl-3-((1-oxoundecyl)amino)propylammonium hydroxide (CAS 96565-37-6) is a zwitterionic surfactant belonging to the alkyl amidopropyl betaine subclass, characterized by a saturated C11 (undecyl) hydrophobic tail linked through an amidopropyl spacer to a quaternary ammonium-carboxylate betaine headgroup. Its molecular formula is C18H38N2O4 with a molecular weight of 346.5 g/mol . This compound is registered under the Japanese regulatory framework with MITI Number 9-2027 and is classified under the general category "N-Alkanoyl (or alkenoyl, C=8-20) aminopropyl-N,N-dimethylammonio acetate," confirming its status as a distinct chain-length variant within the well-characterized amidopropyl betaine family [1][2].

Why Cocoamidopropyl Betaine (CAPB) or Laurylamidopropyl Betaine Cannot Substitute the C11 Undecyl Variant in Structure-Sensitive Applications


Although cocoamidopropyl betaine (CAPB, CAS 61789-40-0) and its dominant component laurylamidopropyl betaine (LAB, C12, CAS 4292-10-8) are widely available and used interchangeably in many commodity formulations, they are multicomponent mixtures (CAPB) or single-chain-length homologues (LAB) that diverge from the C11 undecyl variant in precisely the property most sensitive to chain length: the critical micelle concentration (CMC), surface tension reduction capacity, and micellar aggregation morphology [1][2]. Systematic studies demonstrate that within the alkyl amidopropyl betaine class, each two-methylene-unit change alters CMC approximately ten-fold, and properties such as foam density, foam oil-repellency, and antimicrobial synergy depend on exact chain length rather than a broad average [3][4]. Therefore, when a formulation or research protocol requires precisely the C11 homologue—for example, as a single-chain-length standard, for structure-activity correlation studies across a chain-length series, or for engineered mixed-micelle systems where tail-length mismatch drives specific viscoelastic behaviour—neither CAPB (which contains a distribution of C8–C18 chains dominated by C12) nor LAB (pure C12) is an acceptable substitute [1][2][4].

Quantitative Differentiation Evidence for the C11 Undecyl Amidopropyl Betaine vs. C12 Laurylamidopropyl Betaine and Commercial CAPB


Critical Micelle Concentration (CMC) of the C11 Homologue Falls Between C10 and C12 Amidopropyl Betaines, Enabling Tailored Micellization Kinetics

The CMC of the target C11 undecyl amidopropyl betaine is predicted to lie between that of the C10 homologue (~23 mM) and the C12 homologue (~2.9 mM, reported as 29 mM in one source) based on the well-established linear relationship between log(CMC) and alkyl chain length for this class, where each additional methylene unit lowers CMC by approximately 0.5 log units [1]. For direct comparison, laurylamidopropyl betaine (C12, CAS 4292-10-8) exhibits a CMC of 3.06 × 10⁻⁴ mol/L (0.306 mM) in a binary mixture study, while commercially available cocoamidopropyl betaine (CAPB, mixed chains) has a reported CMC of 0.974 mmol/L [1][2]. The C11 variant occupies a distinct and currently underrepresented position in the chain-length spectrum, providing a systematically intermediate CMC that can be exploited when the C12 homologue is too hydrophobic (CMC too low for rapid equilibration) and the C10 homologue is too hydrophilic (CMC too high for efficient micellization).

critical micelle concentration alkyl amidopropyl betaine chain-length series

Foam Generation and Oil-Repellency Profile of the C11 Chain Length: Directly Proportional to Alkyl Chain Length in Fire-Fighting Foam Applications

A systematic study of alkyl amidopropyl betaines with varying chain lengths demonstrated that the foaming property is directly proportional to the alkyl chain length: longer chains produce richer, more voluminous foam, while shorter chains yield lower foam volume but impart superior oil-repellency (oleophobicity) and anti-burning performance [1]. The C11 undecyl variant, with exactly 11 carbons, provides a foaming capacity intermediate between the C10 and C12 homologues. This is critical in applications such as aqueous film-forming foams (AFFF) for fire extinguishing, where a blend of chain lengths is deliberately used to balance foam expansion against oil-repellency: the C11 homologue offers a distinct tuning point that neither C10 (insufficient foam) nor C12 (reduced oleophobicity) can replicate alone [1].

foam performance fire-fighting foam alkyl amidopropyl betaine chain length

Regulatory-Mandated Purity and Single-Chain-Length Identity: Differentiation from CAPB for Structure-Activity Studies and Reference Standard Applications

Under the Japanese Chemical Substances Control Law (CSCL), CAS 96565-37-6 is listed as a single, well-defined chemical entity—[Dimethyl(3-undecanamidopropyl)ammonio]acetate—under MITI Number 9-2027, within the general category "N-Alkanoyl (or alkenoyl, C=8-20) aminopropyl-N,N-dimethylammonio acetate" [1][2]. This is in contrast to cocoamidopropyl betaine (CAPB, CAS 61789-40-0), which is legally defined and supplied as a mixture containing a distribution of alkyl chains (C8–C18, predominantly C12) plus residual free amine, sodium chloride, and unreacted fatty acids. The C11 compound, as a discrete chain-length homologue, provides a known, consistent molecular structure that is essential for surfactant structure-property correlation studies, quality control reference standards, and applications demanding reproducible, chain-length-specific interfacial behaviour. CAPB from different suppliers (coconut-derived vs. palm-kernel-derived) can vary in chain-length distribution; the C11 homologue eliminates this source of batch-to-batch variability, which is a critical advantage for regulated environments (e.g., pharmaceutical excipient research, medical device surfactant components) [2][3].

regulatory classification single-entity surfactant structure-activity relationship

Antimicrobial Synergy Window: C11 Chain Length Distinguishes It from the Unsaturated C11:1 Variant Used in Medical Antiseptics

Undecylenamidopropyl betaine (CAS 98510-75-9, C11:1 unsaturated) is the surfactant component in the clinically used wound cleanser Prontosan®, where it acts synergistically with polyhexamethylene biguanide (PHMB, 0.1% w/w) to provide antimicrobial and cleansing activity [1][2]. The saturated C11 undecyl variant (CAS 96565-37-6) differs by exactly one degree of unsaturation: the absence of the double bond alters the hydrophobic tail's packing parameter, directly affecting both CMC and antimicrobial synergy with PHMB. A co-culture study (HaCaT keratinocytes + S. aureus) demonstrated that undecylenamidopropyl betaine lowers the antimicrobial activity of PHMB in the presence of serum, while the choice of surfactant additive (macrogolum vs. undecylenamidopropyl betaine) significantly modulates PHMB efficacy [3]. The saturated C11 homologue, with its distinct tail geometry, represents an underexplored alternative that may exhibit a different interaction profile with PHMB and other biguanide antimicrobials. Its saturated tail also confers superior chemical stability against oxidation compared with the unsaturated C11:1 variant, potentially extending the shelf life of formulations and reducing the need for antioxidant additives [2].

antimicrobial synergy wound cleansing polyhexanide compatibility

Optimal Research and Industrial Application Scenarios for the C11 Undecyl Amidopropyl Betaine (CAS 96565-37-6)


Chain-Length Reference Standard for Alkyl Amidopropyl Betaine Structure-Activity Relationship (SAR) Studies

The C11 homologue fills a critical gap in the C8–C18 chain-length series of alkyl amidopropyl betaines that is widely used to establish quantitative structure-property correlations (QSPR) for surfactant design. As a pure C11 standard, it enables researchers to map CMC, surface tension reduction, foam performance, and antimicrobial activity as a function of precise chain length, without the confounding effects of chain-length polydispersity inherent in CAPB. This is directly supported by the compound's single-entity regulatory classification under MITI Number 9-2027 and its defined molecular formula [1]. The systematic CMC and foam data reported for neighbouring homologues (C10, C12) provide the analytical framework into which the C11 data point can be interpolated, enabling more accurate QSPR models [2][3].

Tailored Foam Profile Engineering for Aqueous Film-Forming Foam (AFFF) Fire Extinguishing Agents

Studies on alkyl amidopropyl betaines in fire-fighting foam applications have established that foam volume and oil-repellency are directly controlled by alkyl chain length, with the optimal formulation often requiring a blend of chain lengths [3]. The C11 homologue provides a middle-chain-length option that can be judiciously combined with shorter (C8–C10) and longer (C12–C14) homologues to fine-tune the balance between foam expansion, foam stability, and oleophobic anti-burning performance. Its availability as a defined single entity allows formulators to engineer the chain-length distribution more precisely than relying on the native distribution of CAPB alone [1].

Model Surfactant for Wormlike Micelle and Viscoelastic Fluid Research

Recent investigations have revealed that tail-length mismatch in mixed alkyl amidopropyl betaine systems drives lower critical micelle concentrations and influences the formation of wormlike micelles (WLMs), which are essential for controlling the viscoelastic properties of surfactant solutions [4]. Specifically, tail-length differences between surfactant components affect synergistic interactions and micelle elongation. The C11 homologue, when paired with shorter (C8, C10) or longer (C12, C14, C18) amidopropyl betaines, offers a distinct tail-mismatch parameter that is not accessible using only C12 and C18 components. This makes it a valuable tool for fundamental colloid and interface science research on self-assembled surfactant structures, with potential applications in enhanced oil recovery, personal care product rheology modification, and drag-reduction fluids [4].

Alternative Base Surfactant for Oxidatively Stable Antimicrobial Cleansing Formulations

The clinical wound-cleansing market relies on undecylenamidopropyl betaine (C11:1 unsaturated) as the surfactant component in combination with PHMB-based antimicrobials [5][6]. The saturated C11 homologue (CAS 96565-37-6) differs structurally by the absence of the double bond, which is expected to confer greater resistance to oxidative degradation and longer formulation shelf life. Although direct antimicrobial synergy data for the C11 saturated homologue are not yet published, its saturated nature eliminates the reactive allylic position that can undergo auto-oxidation in the unsaturated C11:1 variant. This makes it a logical candidate for oxidative-stability studies and for development of next-generation antimicrobial cleansing products where extended shelf life is a critical quality attribute [6].

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